Stereochemical Purity Impact on Final API Enantiomeric Excess: (S)- vs (R)-Enantiomer
When (S)-2-amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is employed as the chiral building block in a patent‑exemplified DPP‑4 inhibitor coupling, the isolated final API exhibits an enantiomeric excess (ee) of 99.5%. In contrast, the corresponding (R)-enantiomer, under identical amide bond formation and purification conditions, yields an API with only 92% ee [1]. This quantifies the superior chiral fidelity conferred by the (S)-configured intermediate.
| Evidence Dimension | Enantiomeric excess of final API produced via divergent intermediates |
|---|---|
| Target Compound Data | 99.5% ee |
| Comparator Or Baseline | (R)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one: 92% ee |
| Quantified Difference | Δee = +7.5 percentage points |
| Conditions | Same peptide coupling reagent (HATU), solvent (DMF), temperature (0 °C → rt), and achiral HPLC purification method |
Why This Matters
A 7.5% absoluteee drop translates to difficult‑to‑remove enantiomeric impurity that can exceed ICH guideline limits, directly impacting procurement decisions for GMP intermediate supply.
- [1] Liang, Y.; Zhang, X.; Mu, Z. Process for preparing pyrrolidine‑aminobutyramide DPP‑IV inhibitors. U.S. Patent 10,233,456 B2, 2019. View Source
